3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one

Sulfonyl pyridazinone Screening compound Chemical procurement

This 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one (CAS 1984073-27-9) is a synthetic screening compound from the 3-sulfonyl-1-aryl-pyridazin-4(1H)-one chemotype, a scaffold investigated in PDE10A and aldose reductase inhibitor programs. No published IC₅₀, selectivity, logD, or solubility data exist for this specific compound. Selection over the 4-fluorophenyl analog (CAS 1987112-17-3) cannot be data-driven; subtle N1-aryl perturbations (methyl vs. fluoro) are predicted to modulate H-bonding to PDE10A Tyr683 and ClogP, but performance remains unverified. Procure only when the 4-methylphenyl substituent is a deliberate SAR design choice, or as a negative control requiring in-house profiling before use.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 1984073-27-9
Cat. No. B2858343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one
CAS1984073-27-9
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H16N2O4S/c1-13-3-5-14(6-4-13)20-12-11-17(21)18(19-20)25(22,23)16-9-7-15(24-2)8-10-16/h3-12H,1-2H3
InChIKeyLPTILLXZAWPUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one (CAS 1984073-27-9): Structural Identity and Procurement-Grade Characteristics


3-[(4-Methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one (CAS 1984073-27-9) is a synthetic sulfonyl pyridazinone screening compound (C18H16N2O4S; MW 356.40 g/mol) identified by the MDL identifier MFCD28042251 and supplied at >90% purity under catalog number HTS004189 . The compound belongs to the 3-sulfonyl-1-aryl-pyridazin-4(1H)-one class, a chemotype investigated as a potential pharmacophore in phosphodiesterase and aldose reductase inhibitor programs . Its closest commercially catalogued analog is 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one (CAS 1987112-17-3), which differs solely in the N1-aryl substituent (4-methylphenyl vs. 4-fluorophenyl) [REFS-1, REFS-3]. Despite their structural similarity, there are currently no published head-to-head biological or physicochemical comparative studies that enable data-driven selection between these two compounds for any specific research application.

Why Generic Substitution of 3-[(4-Methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one Is Not Supported by Available Evidence


The sulfonyl pyridazinone scaffold is known to exhibit target-dependent structure-activity relationships (SAR) in which subtle modifications to the N1-aryl substituent can profoundly affect potency, selectivity, and physicochemical properties . In the PDE10A inhibitor series, for instance, para-substituted phenyl groups at the N1 position directly modulate interactions with the PDE10A selectivity pocket residue Tyr683, and even minor electronic perturbations (e.g., methyl vs. fluoro) are predicted to alter H-bonding networks and ClogP . However, for 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one specifically, there are no publicly available IC50 values, selectivity profiles, logD measurements, or solubility data. Consequently, a researcher cannot substitute this compound with its 4-fluorophenyl analog or any other in-class congener and assume equivalent behavior, yet equally cannot make a quantitative, evidence-backed argument for preferential selection. Any procurement decision must therefore rely on the intended assay context and the user's own tolerance for uncharacterized chemical space rather than on verified differential performance data.

Quantitative Differentiation Evidence for 3-[(4-Methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one: Comparator Analysis


Physicochemical and Purity Comparison of N1-Aryl Sulfonyl Pyridazinone Analogs Lacks Performance-Based Differentiation

The target compound and its closest commercial analog, 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one, differ at the N1-aryl substituent (4-methylphenyl vs. 4-fluorophenyl). Vendor datasheets report identical purity specifications (>90%) and comparable molecular weights (356.40 vs. 360.37 g/mol) [REFS-1, REFS-2]. However, no experimental assay data, calculated logD values, kinetic solubility measurements, or target-binding affinities are publicly available for either compound that would permit a quantitative performance comparison. The observed differences in molecular formula (C18H16N2O4S vs. C17H13FN2O4S) and calculated hydrogen-bond acceptor count (4-methoxyphenyl sulfonyl group common to both; N1-aryl varies) are purely structural and do not constitute verified performance differentiation [REFS-1, REFS-2].

Sulfonyl pyridazinone Screening compound Chemical procurement

Application Scenarios for 3-[(4-Methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one: Constrained by Evidence Availability


General-Purpose Screening Library Augmentation Where N1-Aryl Methyl Substitution Is Specifically Required

This compound may be considered for inclusion in diversity-oriented or targeted screening libraries when the 4-methylphenyl N1 substituent is a deliberate design choice based on external SAR hypotheses (e.g., mimicking known methyl-substituted PDE10A inhibitors that interact with the Tyr683 selectivity pocket ). However, no performance data exist to validate that this specific substitution yields superior target engagement or physicochemical properties relative to the 4-fluorophenyl analog. Users must independently verify activity in their assay system.

Structural Analog Comparator in PDE10A or Aldose Reductase Inhibitor Medicinal Chemistry Programs

Given that related sulfonyl pyridazinones are claimed as aldose reductase inhibitors and that pyridazin-4(1H)-ones are established PDE10A inhibitor scaffolds , this compound could serve as a structural probe or negative control in SAR campaigns. Its utility in such a role depends entirely on side-by-side experimental profiling that has not yet been reported in the public domain.

Physicochemical Property Profiling in the Absence of Published Data

An end-user organization possessing in-house capabilities for logD determination, kinetic solubility measurement, or metabolic stability assays could generate the primary comparative data needed to justify selection of this compound over its analogs. Until such data are generated and disclosed, procurement decisions remain speculative.

Quote Request

Request a Quote for 3-[(4-methoxyphenyl)sulfonyl]-1-(4-methylphenyl)pyridazin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.